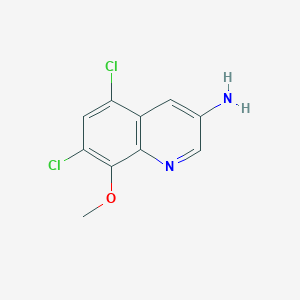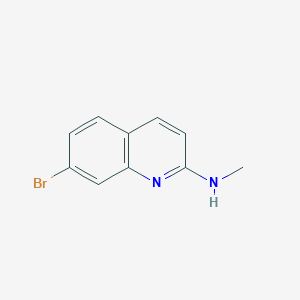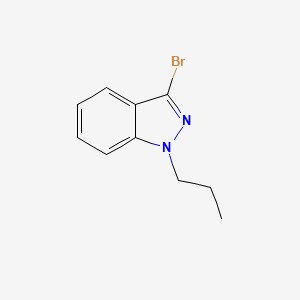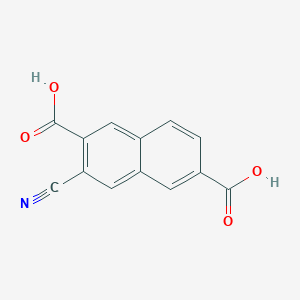
3-Cyanonaphthalene-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanonaphthalene-2,6-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a naphthalene ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Cyanonaphthalene-2,6-dicarboxylic acid often involves multi-step processes, including catalytic oxidation and nucleophilic substitution. The use of homogeneous palladium catalysts in the presence of reoxidizers is a practical approach due to its high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyanonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the cyano group to an amine group, resulting in amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyanonaphthalene-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Cyanonaphthalene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
1,6-Naphthalenedicarboxylic acid: Differently positioned carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3-Cyanonaphthalene-2,6-dicarboxylic acid is unique due to the presence of both a cyano group and two carboxylic acid groups on the naphthalene ring. This combination of functional groups enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
830320-87-1 |
|---|---|
Molekularformel |
C13H7NO4 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
3-cyanonaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO4/c14-6-10-4-9-3-8(12(15)16)2-1-7(9)5-11(10)13(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
JKWHVQDKBJDFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC(=C(C=C21)C(=O)O)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




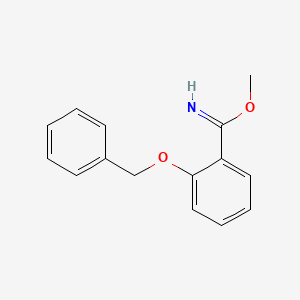


![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


